Home > Products > Screening Compounds P21274 > 4-amino-7,8-dihydropteridin-7-one
4-amino-7,8-dihydropteridin-7-one - 22005-66-9

4-amino-7,8-dihydropteridin-7-one

Catalog Number: EVT-6394746
CAS Number: 22005-66-9
Molecular Formula: C6H5N5O
Molecular Weight: 163.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-amino-7,8-dihydropteridin-7-one is a pteridine derivative that plays a significant role in various biochemical processes, particularly in the biosynthesis of tetrahydrofolate. This compound is classified as an amino pteridine, characterized by its unique bicyclic structure that includes a pteridine core with an amino group at the 4-position and a carbonyl group at the 7-position.

Source

The compound can be synthesized through several methods, primarily involving the cyclization of suitable precursors. It is commercially available from chemical suppliers and is utilized in various scientific research applications.

Classification

4-amino-7,8-dihydropteridin-7-one belongs to the broader class of pteridines, which are nitrogen-containing heterocycles known for their biological significance. These compounds are often involved in enzymatic reactions and serve as precursors for essential biomolecules.

Synthesis Analysis

Methods

The synthesis of 4-amino-7,8-dihydropteridin-7-one typically involves several key steps:

  1. Cyclization of Precursors: A common synthetic route includes the reaction of 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. This is followed by reduction and cyclization to yield the desired product.
  2. Solid-Phase Synthesis: Recent methods utilize solid-phase synthesis techniques to improve yield and purity. For instance, intermediates can be generated on a polymer support and subsequently cleaved to form the target compound .

Technical Details

  • Reaction Conditions: The cyclization is often performed under controlled temperature and pressure to optimize yield. Reducing agents like sodium borohydride may be employed during certain stages to facilitate reactions.
  • Yield Considerations: Industrial production methods focus on maximizing yield while ensuring high purity, often utilizing large-scale synthesis techniques that mirror laboratory methods .
Molecular Structure Analysis

Structure

The molecular structure of 4-amino-7,8-dihydropteridin-7-one can be described as follows:

  • Molecular Formula: C₆H₅N₅O
  • Molecular Weight: 163.1 g/mol
  • CAS Number: 22005-66-9

The compound features a bicyclic structure typical of pteridines, with specific functional groups that influence its chemical behavior and biological activity.

Data

PropertyValue
Molecular FormulaC₆H₅N₅O
Molecular Weight163.1 g/mol
CAS Number22005-66-9
Purity≥95%
Chemical Reactions Analysis

Types of Reactions

4-amino-7,8-dihydropteridin-7-one participates in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation to form quinonoid derivatives.
  2. Reduction: Reduction reactions typically involve converting nitro groups into amino groups or other functional transformations.
  3. Substitution: Nucleophilic substitution reactions allow for modifications at specific positions on the pteridine ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Molecular oxygen or other oxidants for converting dihydropteridinones to quinonoids.
  • Reducing Agents: Sodium borohydride or zinc for reduction processes.

Major products from these transformations include various substituted pteridines and derivatives with distinct chemical properties .

Mechanism of Action

Process

The primary mechanism of action for 4-amino-7,8-dihydropteridin-7-one involves its interaction with enzymes critical to tetrahydrofolate biosynthesis:

  1. Target Enzymes: The compound primarily inhibits enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydrofolate reductase.
  2. Biochemical Pathways: Its action disrupts the tetrahydrofolate biosynthesis pathway, leading to significant molecular and cellular effects.

Data

The inhibition of these enzymes results in altered cell function, impacting cellular metabolism and gene expression pathways .

Physical and Chemical Properties Analysis

Physical Properties

4-amino-7,8-dihydropteridin-7-one is typically presented as a crystalline solid with high solubility in polar solvents like water and methanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity allows it to participate in a variety of chemical transformations relevant to medicinal chemistry .

Applications

4-amino-7,8-dihydropteridin-7-one has numerous applications in scientific research:

  1. Biochemical Research: It serves as a tool for studying enzyme mechanisms and metabolic pathways involving folate metabolism.
  2. Pharmaceutical Development: The compound's ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents targeting cancer and other diseases related to folate metabolism .
  3. Synthetic Chemistry: It is used as an intermediate in synthesizing more complex pteridine derivatives with potential biological activity.
Introduction to 4-Amino-7,8-Dihydropteridin-7-One in Contemporary Medicinal Chemistry

Historical Evolution of Dihydropteridinone Scaffolds in Drug Discovery

The dihydropteridinone scaffold emerged as a pharmacologically significant chemotype following the discovery of naturally occurring pterins in the 1940s. Early research focused on folic acid derivatives, where the dihydropteridine core was identified as a critical metabolic intermediate in one-carbon transfer reactions essential for nucleotide biosynthesis . The 1950s marked a pivotal shift with Seymour Kaufman's isolation of 5,6,7,8-tetrahydrobiopterin (H₄Bip), revealing the broader biological roles of reduced pterins beyond folate metabolism, particularly in neurotransmitter synthesis [5]. This discovery spurred synthetic efforts toward dihydropteridinone analogs, culminating in the development of methotrexate—a 2,4-diaminopteridine derivative that became a cornerstone anticancer and immunosuppressive agent by inhibiting dihydrofolate reductase (DHFR) [4].

The 2010s witnessed a renaissance in dihydropteridinone chemistry with the rational design of kinase inhibitors targeting oncogenic pathways. For instance, propargyl-substituted dihydropteridinones demonstrated enhanced binding to vaccinia-related kinase 1 (VRK1) through optimized van der Waals interactions with hydrophobic residues (Phe48, Lys71) [7]. Concurrently, synthetic methodologies evolved from classical Gabriel-Isay condensations to versatile Pd-catalyzed couplings (e.g., Heck reactions), enabling C7-alkynylation for improved target selectivity [4].

Table 1: Historical Milestones in Dihydropteridinone Drug Discovery

Time PeriodKey AdvancementTherapeutic Impact
1940s–1950sIsolation of natural pterins (e.g., leucopterin)Foundation for folate biochemistry
1958Discovery of tetrahydrobiopterin (H₄Bip)Elucidation of cofactor roles in hydroxylase enzymes
1960sDevelopment of methotrexateFirst-generation anticancer/immunosuppressive agent
2010sC7-Alkynylated dihydropteridinones for kinase inhibitionTargeted cancer therapies (e.g., VRK1 inhibitors)

Structural Classification and Privileged Heterocyclic Motifs in Antiproliferative Agents

4-Amino-7,8-dihydropteridin-7-one belongs to the bicyclic heteroaromatic family, characterized by a pyrazino[2,3-d]pyrimidine fusion. This core exhibits three key structural features:

  • Reduction State: The 7,8-dihydro modification imparts partial saturation, enhancing conformational flexibility compared to fully aromatic pteridines while retaining planarity for π-stacking interactions in enzyme active sites [7].
  • Hydrogen-Bonding Motifs: The 4-oxo and 4-amino groups form a Watson-Crick pharmacophore, enabling mimicry of purine nucleobases (e.g., adenine) in DHFR and kinase binding pockets [4] [7].
  • C7 Substituent Effects: Alkylation at C7 (e.g., methyl, propargyl) modulates hydrophobic cavity occupancy—methyl groups increase logP by ~0.8 units, enhancing membrane permeability but reducing aqueous solubility (~2.5 mg/L) [7].

Among heterocyclic antiproliferative scaffolds, dihydropteridinones are classified as "privileged motifs" due to their prevalence across multiple target families:

  • DHFR Inhibitors: 2,4-Diamino substitution (e.g., methotrexate) chelates catalytic aspartates via bifurcated hydrogen bonds [4].
  • Kinase ATP-Competitors: C7-Alkynyl groups project into hydrophobic regions inaccessible to purine-based inhibitors [7].
  • Lipoxygenase (LOX) Inhibitors: N-Substituted 2,4-diaminopteridines (e.g., compound 18d) suppress ROS generation with IC₅₀ values as low as 100 nM by disrupting iron coordination in the active site [4].

Table 2: Structural Comparison of Privileged Heterocycles in Anticancer Agents

Heterocycle ClassKey TargetslogP RangeDistinct Feature vs. Dihydropteridinones
DihydropteridinonesDHFR, Kinases, LOX0.8–3.9Planar bicyclic core with tunable C7 hydrophobicity
QuinazolinesEGFR, PARP1.2–4.5Monocyclic pyrimidine; limited reduction capacity
IndolesTubulin, Aurora kinases2.1–5.8Non-planar fusion; weaker hydrogen-bonding capacity
ImidazopyridinesPI3K, CDKs1.8–4.2Higher solubility but reduced metabolic stability

Role of 4-Amino Substitution in Modulating Bioactivity Across Pteridine Derivatives

The 4-amino group serves as a bioisostere of 4-oxo tautomers, locking the pyrimidinone ring in an amidine configuration that enhances hydrogen-bond donor capacity. Electronic analyses reveal that this substitution:

  • Increases Basicity: pKₐ shifts from 3.5 (oxo form) to 8.2 (amino form), promoting protonation and salt-bridge formation with Glu30 in DHFR [4] [7].
  • Attenuates Fluorescence Quenching: Unlike oxidized pterins (e.g., xanthopterin), the 4-amino group reduces π→π* transition energy, minimizing photoinduced electron transfer from adjacent purines in oligonucleotides—quantum yield drops to <0.01 in duplex DNA vs. 0.39 for monomers .

Biological profiling demonstrates that 4-amino functionalization broadens target engagement:

  • Antioxidant Activity: N-Alkylated derivatives (e.g., 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine) suppress lipid peroxidation via radical scavenging (41% reduction in colitis models at 0.01 mmol/kg) [4].
  • Thermodynamic Stability: In mismatch discrimination assays, 4-aminopteridines elevate Tₘ by 5–8°C versus unmodified duplexes (53.5°C vs. 45.2°C for G-mismatch), indicating enhanced duplex stabilization .
  • Epigenetic Modulation: 2,4-Diamino analogs inhibit histone deacetylases (HDACs) by coordinating Zn²⁺ via the 4-amino group, reversing chromatin condensation at HIV-1 LTR promoters [6].

Table 3: Functional Impact of 4-Amino Substitution on Pteridine Bioactivity

Property ModulatedEffect of 4-Amino GroupExample Compound (Activity)
Hydrogen-Bonding CapacityEnables bifurcated bonds with Asp27/Glu30 (DHFR)Methotrexate (DHFR IC₅₀ = 1 nM)
Electronic PropertiesIncreases HOMO energy by 1.2 eV, enhancing electron donationH₄Bip cofactor (PAH activation)
Target Spectrum ExpansionEnables Zn²⁺ chelation in HDAC catalytic pocketsRomidepsin analogs (HDAC IC₅₀ < 100 nM)
Solubility-activity BalanceLowers logP by 0.5 units vs. 4-oxo derivativesLOX inhibitor 18d (IC₅₀ = 0.10 μM, cLogP = 0.92)

Properties

CAS Number

22005-66-9

Product Name

4-amino-7,8-dihydropteridin-7-one

Molecular Formula

C6H5N5O

Molecular Weight

163.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.